N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c17-21(18,12-3-1-7-15-10-12)16-9-11-5-6-13(19-11)14-4-2-8-20-14/h1-8,10,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZNUYGIAVOPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide typically involves multi-step reactions. One common approach is the condensation of thiophene and furan derivatives, followed by the introduction of the pyridine and sulfonamide groups. Key steps may include:
Formation of the thiophene-furan intermediate: This can be achieved through a condensation reaction between thiophene-2-carbaldehyde and furan-2-carbaldehyde under acidic or basic conditions.
Introduction of the pyridine group: The intermediate is then reacted with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
Final assembly: The resulting product is purified and characterized using techniques such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding thiols and alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities, are being explored.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide can be contextualized by comparing it to related sulfonamide and heterocyclic derivatives documented in the literature. Below is a detailed analysis:
Structural and Functional Comparison
Key Observations
Heterocyclic Core Variations :
- The target compound’s fused furan-thiophene system distinguishes it from oxadiazole (LMM5, LMM11) or thiadiazole (Compound P1) analogs. Thiophene’s electron-rich nature may enhance π-π stacking compared to oxadiazole’s electron-deficient ring .
- Pyridine in the target compound provides a distinct hydrogen-bonding site compared to benzamide or acetamide moieties in other derivatives .
Sulfonamide vs.
Biological Activity Trends :
- 1,3,4-Oxadiazoles (LMM5, LMM11) show antifungal activity via thioredoxin reductase inhibition, suggesting that the target compound’s furan-thiophene system may also target redox enzymes .
- Thiadiazole derivatives (Compound P1) highlight the role of electronegative heterocycles in modulating solubility and metabolic stability .
Substituent Effects :
- Electron-withdrawing groups (e.g., bromo, fluoro in ) on pyridine may alter electronic distribution, while bulky substituents (e.g., cyclohexyl in LMM11) could impact steric interactions .
Biological Activity
N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C14H12N2O3S2
- Molecular Weight : 296.38 g/mol
- CAS Number : 2097867-92-8
The compound features a thiophene ring and a furan moiety, which are known to enhance interactions with biological targets due to their electron-rich nature. The sulfonamide group contributes to its pharmacological properties by influencing solubility and binding affinity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating its potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 62.5 - 125 |
| Pseudomonas aeruginosa | 31.25 - 125 |
The mechanism of action is believed to involve inhibition of bacterial protein synthesis and disruption of cell wall integrity, leading to bactericidal effects.
Anti-inflammatory Activity
This compound has shown promise in reducing inflammation in various models. In vitro studies indicate that the compound can inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study found that it significantly inhibited biofilm formation, which is crucial for the persistence of infections.
"The compound demonstrated a remarkable ability to disrupt biofilm architecture, enhancing its efficacy against resistant strains" .
-
In Vivo Anti-inflammatory Effects : In an animal model of arthritis, treatment with this compound resulted in reduced joint swelling and pain behavior, indicating its potential as a therapeutic agent for inflammatory conditions.
"The results suggest that this compound could be a promising candidate for further development in anti-inflammatory therapies" .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- Binding Affinity : The presence of the furan and thiophene rings enhances the binding affinity to target proteins involved in disease pathways.
- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of specific enzymes related to bacterial metabolism and inflammatory processes.
Q & A
Q. What are the established synthetic routes for N-{[5-(thiophen-2-yl)furan-2-yl]methyl}pyridine-3-sulfonamide, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via multi-step reactions starting from thiophene, furan, and pyridine precursors. Key steps include:
- Suzuki-Miyaura coupling to attach the thiophene moiety to the furan ring .
- Nucleophilic substitution to introduce the sulfonamide group .
- Methylation of the pyridine ring using reductive amination .
Q. Critical Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate coupling but may promote side reactions |
| Solvent | DMF or THF | Polar aprotic solvents enhance sulfonamide formation |
| Catalyst | Pd(PPh₃)₄ (2–5 mol%) | Excess catalyst reduces purity due to Pd residues |
Purification methods like column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are essential for isolating intermediates and final products .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies proton environments (e.g., thiophene δ 6.8–7.2 ppm, pyridine δ 8.0–8.5 ppm) and confirms substituent positions .
- HSQC/HMBC resolves connectivity between the furan, thiophene, and pyridine rings .
- X-ray Crystallography :
- Resolves bond lengths/angles (e.g., S–N bond in sulfonamide: ~1.63 Å) and confirms stereochemistry .
- Mass Spectrometry (HRMS) :
- Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical m/z) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme Inhibition Assays :
- Target enzymes (e.g., carbonic anhydrase, cyclooxygenase) using fluorometric or colorimetric substrates .
- Cell Viability Assays :
- MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Affinity Studies :
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?
- Dose-Response Refinement :
- Use 8–12 concentration points to improve IC₅₀ accuracy and reduce variability .
- Assay Reprodubility Checks :
- Include positive controls (e.g., acetazolamide for carbonic anhydrase) across multiple labs .
- Metabolic Stability Testing :
- Evaluate compound degradation in liver microsomes to rule out false negatives .
Q. What computational strategies are effective for predicting and optimizing target interactions?
- Molecular Docking :
- QSAR Modeling :
- Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity .
- MD Simulations :
- Simulate ligand-receptor dynamics (100 ns trajectories) to assess binding stability .
Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?
- HPLC-MS Monitoring :
- Detect intermediates/degradants (e.g., desulfonated byproducts) .
- DoE Optimization :
- Apply factorial design to variables like temperature, solvent ratio, and catalyst loading .
- Crystallization Screening :
- Use solvent/anti-solvent pairs (e.g., acetone/water) to exclude impurities .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Knockdown/Overexpression Models :
- CRISPR-Cas9 gene editing to confirm target dependency (e.g., COX-2 knockdown in inflammation) .
- Biophysical Probes :
- Proteomics Profiling :
- SILAC or TMT mass spectrometry to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
